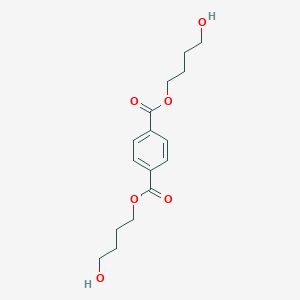

Bis(4-hydroxybutyl) terephthalate

概要

説明

Bis(4-hydroxybutyl) terephthalate is an organic compound with the molecular formula C16H22O6. It is a derivative of terephthalic acid and is characterized by the presence of two 4-hydroxybutyl groups attached to the terephthalate core. This compound is primarily used in the synthesis of polyesters and polyurethanes, contributing to the production of various industrial and commercial materials.

準備方法

Synthetic Routes and Reaction Conditions: Bis(4-hydroxybutyl) terephthalate is synthesized through the condensation reaction of dimethyl terephthalate with an excess of 1,4-butanediol. The reaction is typically catalyzed by titanium iso-propoxide, which has been found to be more effective than metal acetates . The reaction is carried out at elevated temperatures, around 170°C, under reduced pressure to facilitate the removal of methanol, a by-product of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of bis(2-hydroxyethyl) terephthalate with 1,4-butanediol. Catalysts such as zinc acetate, antimony(III) oxide, tin(II) chloride, and titanium iso-propoxide are used to enhance the reaction efficiency . The reaction conditions, including temperature and catalyst loading, are optimized to achieve high yields and conversion rates.

化学反応の分析

Types of Reactions: Bis(4-hydroxybutyl) terephthalate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by titanium iso-propoxide.

Polycondensation: This reaction leads to the formation of polyesters, such as poly(1,4-butylene terephthalate), through the condensation of this compound.

Common Reagents and Conditions:

Catalysts: Titanium iso-propoxide, zinc acetate, antimony(III) oxide, tin(II) chloride.

Conditions: Elevated temperatures (170-210°C), reduced pressure, and specific catalyst loadings to optimize reaction efficiency.

Major Products:

Poly(1,4-butylene terephthalate): A thermoplastic polyester with applications in engineering and industrial materials.

科学的研究の応用

Polymer Synthesis

Overview

BHBT serves as a crucial intermediate in the synthesis of polyesters and polyurethanes. Its ability to undergo polymerization reactions leads to the formation of materials with desirable mechanical properties.

Key Applications

- Non-Isocyanate Thermoplastic Polyurethanes (NI-TPUs) : BHBT is integral in producing NI-TPUs, which are characterized by their excellent mechanical properties and biocompatibility. The synthesis involves the reaction of BHBT with other monomers under controlled conditions to achieve desired polymer characteristics.

- Poly(1,4-butylene terephthalate) : This thermoplastic polyester is produced via polycondensation reactions involving BHBT. It is known for its applications in engineering and industrial materials due to its high tensile strength and thermal stability .

Biomedical Engineering

Biocompatibility

The biocompatibility of BHBT makes it suitable for medical devices and implants. Its structure allows for favorable interactions with biological tissues, which is essential for applications such as drug delivery systems and tissue engineering scaffolds .

Case Studies

- Medical Devices : Research has indicated that polymers derived from BHBT can be used in the development of biodegradable implants that minimize foreign body reactions while promoting tissue integration.

- Drug Delivery Systems : The flexibility and mechanical properties of BHBT-based polymers facilitate the design of controlled-release systems for pharmaceuticals.

Material Science

Advanced Materials Development

BHBT's unique properties enable the creation of advanced materials tailored for specific applications. Its incorporation into various polymer matrices enhances performance characteristics such as flexibility, toughness, and resistance to environmental factors.

Research Findings

- Cross-Reactivity Studies : Investigations into the copolymerization of BHBT with other terephthalate derivatives have revealed insights into reaction kinetics and the influence of temperature on monomer reactivity.

- Mechanical Property Enhancements : Studies demonstrate that incorporating BHBT into polymer blends can significantly improve mechanical properties compared to traditional polyesters, making them suitable for high-performance applications .

Chemical Reactions Involving BHBT

Synthesis Methods

BHBT can be synthesized through various chemical routes:

- Condensation Reaction : Typically involves dimethyl terephthalate and 1,4-butanediol, often catalyzed by titanium iso-propoxide to enhance yield and purity .

- Transesterification Processes : This method exchanges ester groups between compounds, facilitating the production of high-purity BHBT suitable for further polymerization .

作用機序

The mechanism of action of bis(4-hydroxybutyl) terephthalate primarily involves its role as a monomer in polymerization reactions. The hydroxyl groups on the 4-hydroxybutyl moieties participate in condensation reactions, forming ester linkages with terephthalic acid units. This process results in the formation of long polymer chains, such as poly(1,4-butylene terephthalate), which exhibit enhanced mechanical and thermal properties .

類似化合物との比較

Bis(2-hydroxyethyl) terephthalate: Another derivative of terephthalic acid, used in the production of polyesters.

Poly(1,4-butylene terephthalate): A polymer formed from bis(4-hydroxybutyl) terephthalate, known for its engineering applications.

Uniqueness: this compound is unique due to its specific structure, which allows for the formation of polyesters with superior mechanical properties. The presence of 4-hydroxybutyl groups enhances the flexibility and toughness of the resulting polymers, making them suitable for a wide range of applications .

生物活性

Bis(4-hydroxybutyl) terephthalate (BHBT), with the molecular formula CHO, is an organic compound that serves as a diester derived from terephthalic acid. It features two 4-hydroxybutyl groups attached to a terephthalate core. BHBT is primarily utilized in the synthesis of polyesters and polyurethanes, which are essential in various industrial and biomedical applications due to their mechanical properties and biocompatibility.

The synthesis of BHBT typically involves the condensation reaction of dimethyl terephthalate with an excess of 1,4-butanediol, often catalyzed by titanium iso-propoxide. This method yields high-purity BHBT suitable for subsequent polymerization processes. The compound's structure contributes to its favorable properties for both material science and biomedical engineering applications.

Biological Activity

BHBT's biological activity is primarily associated with its biocompatibility , making it a suitable candidate for use in medical devices and implants. Its ability to interact favorably with biological tissues is crucial for applications in biomedical engineering.

- Target of Action : BHBT is used in synthesizing non-isocyanate thermoplastic polyurethanes (NI-TPUs), which are known for their excellent mechanical properties.

- Mode of Action : The polymerization process involves the reaction of BHBT with other compounds to form NI-TPUs, which exhibit desirable characteristics for various applications.

- Biochemical Pathways : The polymerization reaction pathway is influenced by environmental conditions such as temperature and pressure, which are critical for the successful formation of polymers.

Research Findings

Recent studies have investigated the kinetics of polycondensation reactions involving BHBT, revealing insights into its reactivity and potential applications in material science. For instance, research has shown that BHBT can effectively participate in copolycondensation reactions, leading to the formation of advanced polymeric materials with enhanced properties.

Case Studies

- Polymer Synthesis : A study demonstrated that BHBT could be utilized to create polyesters with improved mechanical properties, suitable for high-performance applications.

- Biomedical Applications : Research highlighted the use of BHBT-based materials in developing medical implants, showcasing their compatibility with human tissues and low toxicity levels.

Data Tables

The following table summarizes key properties and findings related to BHBT:

| Property/Study Aspect | Description/Findings |

|---|---|

| Molecular Formula | CHO |

| Primary Use | Synthesis of polyesters and polyurethanes |

| Biocompatibility | Suitable for medical devices and implants |

| Reaction Conditions | Catalyzed by titanium iso-propoxide; optimal temperatures vary |

| Kinetics of Reaction | Investigated using proton nuclear magnetic resonance (NMR) |

| Environmental Impact | Potentially biodegradable alternatives under study |

特性

IUPAC Name |

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451455 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23358-95-4 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxybutyl) terephthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。